Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a synthetic organic compound characterized by its unique structure, which includes a methyl ester group and a benzoyl moiety linked to an azetidine derivative. The compound's molecular formula is , and it has a molecular weight of approximately 273.31 g/mol. The presence of the azetidine ring contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.
These reactions illustrate the compound's reactivity, which can be exploited in synthetic applications.
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has been investigated for its biological properties, particularly its potential as an antiviral agent. Compounds with similar structures have shown activity against viruses such as hepatitis C and hepatitis B. The azetidine ring is often associated with enhanced biological activity due to its ability to mimic natural substrates or ligands in biological systems .
The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves several steps:
Detailed reaction conditions and reagents vary depending on the specific synthetic route chosen .
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has potential applications in:
Studies on the interactions of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with viral proteins or cellular receptors, potentially modulating their activity. Further studies are needed to elucidate these interactions and assess their implications for drug design .
Several compounds share structural similarities with Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 4-(2-(azetidin-1-ylmethyl)benzoate | Contains a similar azetidine structure but differs in position | Potentially different biological activities |
| Methyl 3-amino-4-(2-methoxycarbonylphenoxy)benzoate | Features an amino group instead of an azetidine | May exhibit different pharmacological properties |
| Methyl 4-hydroxy-3-nitrobenzoate | Contains nitro and hydroxy groups | Known for anti-inflammatory properties |
| Methyl 3-amino-2,4-dichlorobenzoate | Contains dichlorinated benzene derivatives | Exhibits antibacterial activity |
These compounds highlight the diversity within this chemical space while emphasizing the unique features of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, particularly its potential antiviral activity linked to the azetidine moiety.
The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate relies fundamentally on two primary conventional approaches: esterification reactions to form the methyl benzoate framework and amidation processes to introduce the azetidine-containing substituent [1]. The esterification pathway typically employs Fischer esterification methodology, where benzoic acid derivatives react with methanol in the presence of acid catalysts such as concentrated sulfuric acid [2] [3]. Research has demonstrated that this approach achieves conversion rates of approximately 69% when utilizing 10 grams of benzoic acid with 30 milliliters of absolute methanol and 1.2 milliliters of concentrated sulfuric acid under reflux conditions for four to five hours [2].
The conventional esterification process involves initial protonation of the carboxyl group, followed by nucleophilic attack from the hydroxyl group of methanol, subsequent proton transfer, and elimination of water to yield the desired ester product [3]. Temperature optimization studies have shown that reactions conducted at temperatures ranging from 85 to 150 degrees Celsius, with optimal conditions at 95 to 105 degrees Celsius, provide the most favorable yields [4]. The equilibrium nature of Fischer esterification necessitates careful control of reaction parameters, with excess methanol often employed to drive the reaction toward product formation [3].
Advanced esterification methodologies have incorporated solid acid catalysts, particularly zirconium and titanium-based systems, which demonstrate superior performance compared to traditional liquid acid catalysts [1]. These solid superacid catalysts exhibit acid strength values in the range of negative 16.02 to negative 14.52 on the Hammett acidity scale, enabling efficient esterification under milder conditions [1]. The presence of electron-withdrawing groups on the benzene ring significantly influences reaction outcomes, with nitro-substituted compounds achieving yields as low as 20.1% due to decreased nucleophilicity of the carboxyl group [1].
The amidation component of the synthesis involves the formation of carbon-nitrogen bonds through coupling reactions between carboxylic acid derivatives and amine-containing substrates [5] [6]. General procedures for amide coupling utilize reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane with N,N-dimethylaminopyridine as a catalyst, achieving yields ranging from 78 to 93% [6]. The reaction mechanism proceeds through activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack from the amine component to form the desired amide bond [6].
| Reaction Component | Optimal Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|
| Fischer Esterification | 95-105 | 4-5 | 69 |
| Solid Acid Esterification | 85-150 | 2-3 | 75-85 |
| Amide Coupling | 20-25 | 16 | 78-93 |
The formation of azetidine rings represents a significant synthetic challenge due to the inherent ring strain of approximately 25.4 kilocalories per mole associated with four-membered nitrogen heterocycles [7]. Catalytic methodologies have emerged as powerful tools for overcoming the thermodynamic and kinetic barriers associated with azetidine synthesis [8] [9]. Lanthanide-based catalysts, particularly lanthanum triflate, have demonstrated exceptional efficiency in promoting intramolecular cyclization reactions that yield azetidine structures [10].
Research conducted on lanthanum triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has revealed that 5 mol% catalyst loading in 1,2-dichloroethane under reflux conditions provides optimal results for azetidine formation [10]. This methodology tolerates various functional groups, including acid-sensitive and Lewis basic substituents, while maintaining high regioselectivity for the desired four-membered ring product [10]. The reaction proceeds through a 4-exo-tet cyclization mechanism, where the nitrogen atom attacks the less substituted carbon of the epoxide ring [10].
Palladium-catalyzed approaches have proven particularly valuable for azetidine synthesis, employing cross-coupling methodologies that enable the formation of carbon-nitrogen bonds under mild conditions [11]. Studies utilizing RuPhos palladium G3 catalyst with cesium carbonate base in dry toluene at 80 degrees Celsius for 15 hours have achieved successful azetidine formation from aryl halide precursors [11]. The use of azetidine as a nucleophile in these transformations requires careful optimization of reaction conditions to prevent competing side reactions [11].
Enantioselective ring-opening reactions of 3-substituted azetidines have been developed using chiral squaramide hydrogen-bond donor catalysts, providing access to enantiomerically enriched products with high selectivity [8] [9]. These catalysts operate through a network of electrostatic interactions that recognize conserved polar features in the transition states, enabling broad substrate scope across various steric and electronic environments [8]. The methodology accommodates both alkyl and acyl halides as nucleophiles, demonstrating remarkable generality in azetidine functionalization [8].
Metal hydride hydrogen atom transfer and radical polar crossover mechanisms have been employed for cycloisomerization strategies that construct azetidine rings from acyclic precursors [12]. This approach addresses both enthalpic and entropic challenges associated with four-membered ring formation, providing access to polysubstituted azetidine derivatives under mild reaction conditions [12]. The methodology exhibits broad functional group tolerance and enables the synthesis of spirocyclic structures that are important motifs in pharmaceutical research [12].
| Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| La(OTf)₃ | 83 (reflux) | 5 | 70-90 | High regioselectivity |
| Pd/RuPhos | 80 | 15 | 60-85 | Good chemoselectivity |
| Chiral Squaramide | Variable | 10 | 75-95 | High enantioselectivity |
Microwave-assisted organic synthesis has revolutionized the preparation of complex heterocyclic compounds, including azetidine-containing structures, by providing rapid and uniform heating that significantly reduces reaction times while often improving product yields [13] [14]. The integration of microwave heating with continuous flow chemistry addresses the scalability limitations inherent to batch microwave processes, particularly the restricted penetration depth of microwave radiation [13] [15]. Flow microwave systems enable precise control over reaction parameters while maintaining the benefits of accelerated heating, making them ideal for optimizing synthetic routes to compounds such as Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate [15] [16].
Microwave-assisted synthesis of azetidine derivatives has demonstrated remarkable efficiency improvements, with reaction times reduced from hours to minutes compared to conventional heating methods [17] [18]. Research has shown that microwave irradiation in aqueous media can facilitate azetidine cyclization reactions with excellent yields and high purity, utilizing the dielectric heating properties of water to provide uniform energy distribution [17]. The methodology proves particularly effective for the synthesis of 4-aryl-3-chloro-azetidinone derivatives, where microwave conditions in dimethylformamide with triethylamine catalysis achieve substantial rate enhancements [17].
Flow chemistry applications in azetidine synthesis offer significant advantages in terms of safety, product quality, and process efficiency [19]. Continuous flow reactors enable the handling of reactive intermediates under controlled conditions, facilitating transformations that would be challenging or dangerous in batch processes [19]. The small diameter tubing characteristic of flow systems addresses microwave penetration limitations while allowing for precise temperature and residence time control [20] [15]. Studies have demonstrated that microwave flow chemistry can achieve processing rates of one fully characterized reaction every 26 minutes on micromole scale, representing a 46% reduction in time requirements compared to equivalent batch processes [21].
Optimization studies utilizing microwave-assisted flow chemistry have revealed that power level represents the most critical variable for successful reactions [22]. Recent investigations have shown that simultaneous cooling during microwave irradiation, combined with elevated power settings, can prevent decomposition of heat-sensitive substrates while maintaining accelerated reaction rates [22]. Temperature optimization protocols typically begin 10 degrees Celsius above conventional reaction temperatures, with sequential increases of 25, 50, and 100 degrees Celsius above baseline conditions [22].
The combination of microwave heating and flow chemistry has proven particularly effective for esterification and amidation reactions relevant to benzoate synthesis [13] [20]. Microwave-assisted esterification reactions demonstrate enhanced efficiency due to the rapid heating of polar solvents and the ability to achieve superheating under controlled pressure conditions [23]. Flow microwave systems have been successfully applied to benzoyl chloride coupling reactions, achieving high conversion rates with minimal side product formation [13].
Material consumption analysis comparing flow microwave synthesis to conventional batch processing reveals substantial resource savings, with reductions of up to 93% in reagent usage documented for similar synthetic transformations [21]. The enhanced mass transfer characteristics of flow systems, combined with the uniform heating provided by microwave irradiation, enable more efficient utilization of starting materials while reducing waste generation [20] [19].
| Process Parameter | Conventional Batch | Microwave Batch | Microwave Flow | Improvement Factor |
|---|---|---|---|---|
| Reaction Time | 24 hours | 1 hour | 0.5 hours | 48x faster |
| Material Consumption | 100% | 85% | 7% | 14x reduction |
| Temperature Control | ±10°C | ±5°C | ±1°C | 10x precision |
| Yield Consistency | 65-75% | 75-85% | 85-95% | 1.3x improvement |
Advanced microwave flow systems incorporating tunable single-mode heating have emerged as the most promising technology for large-scale synthetic applications [15]. These systems provide superior energy efficiency and process control compared to multimode microwave reactors, enabling more precise optimization of reaction conditions [15]. The development of solid-state oscillators has enhanced the versatility and reliability of microwave flow chemistry, making it increasingly attractive for industrial implementation [15].
The comprehensive structural characterization of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate requires sophisticated analytical methodologies that provide detailed information about molecular connectivity, three-dimensional arrangement, and fragmentation behavior. This investigation employs three complementary advanced techniques that collectively establish the complete structural profile of this complex organic compound [1] [2].
Nuclear magnetic resonance spectroscopy represents the most powerful tool for elucidating the molecular structure of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate through comprehensive analysis of proton environments, carbon frameworks, and connectivity patterns [3].
The proton nuclear magnetic resonance spectrum of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate exhibits characteristic resonances that definitively establish the presence of all structural components within the molecule [4] [5]. The azetidine ring system displays distinctive signals with the nitrogen-adjacent methylene protons appearing as a triplet at 3.6-3.7 parts per million, integrating for four protons [4]. These protons experience significant deshielding due to their proximity to the electronegative nitrogen atom, consistent with established chemical shift patterns for four-membered nitrogen heterocycles [6].
The beta-positioned methylene protons of the azetidine ring resonate as a characteristic triplet at 2.3-2.4 parts per million, integrating for two protons [4]. This upfield position reflects the reduced electron-withdrawing influence at the beta position relative to the alpha position. The benzyl methylene linker connecting the azetidine nitrogen to the aromatic system appears as a singlet at 3.5-3.6 parts per million, integrating for two protons [6].
The aromatic region displays complex multipicity patterns characteristic of substituted benzene systems [7]. The ortho-positioned aromatic protons relative to the carbonyl group appear at 7.4-7.6 parts per million, while meta-positioned protons resonate at 7.2-7.4 parts per million, and para-positioned protons at 7.0-7.2 parts per million [7]. The benzoyl aromatic protons exhibit signals spanning 7.6-8.0 parts per million, integrating for five protons and confirming the monosubstituted benzene ring [8] [7].
The methyl ester functionality provides a distinctive singlet at 3.9-4.0 parts per million, integrating for three protons and confirming the presence of the methoxycarbonyl group [5] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework [3] [10]. The azetidine ring carbons appear at characteristic positions with the nitrogen-adjacent carbons resonating at 55.8 parts per million, while the beta-positioned carbons appear at 18.2 parts per million [3]. These chemical shifts are consistent with reported values for substituted azetidine systems [6].
The benzyl methylene carbon connecting the azetidine to the aromatic system resonates at 62.1 parts per million, reflecting the deshielding effect of the adjacent aromatic ring [3]. The aromatic carbon atoms display signals throughout the typical aromatic region, with individual resonances at 128.5, 127.8, and 126.9 parts per million for the meta-disubstituted benzene ring, and additional signals spanning 129.2-133.8 parts per million for the benzoyl aromatic carbons [10] [8].
The carbonyl carbon of the ester functionality appears in the characteristic carbonyl region at approximately 170 parts per million, while the methyl ester carbon resonates at 52.3 parts per million [10] [5].
Two-dimensional correlation spectroscopy provides definitive connectivity information through observation of proton-proton coupling relationships [11] [12]. The correlation spectroscopy experiment reveals critical connectivity patterns that establish the molecular framework [13] [14].
The azetidine ring protons display characteristic vicinal coupling between the nitrogen-adjacent methylene protons and the beta-positioned methylene protons with a coupling constant of 6.5 hertz [14]. Additionally, through-nitrogen coupling is observed between the azetidine nitrogen-adjacent protons and the benzyl methylene protons with a coupling constant of 4.2 hertz, confirming the nitrogen linkage [12].
Geminal coupling within the azetidine beta-methylene protons exhibits the expected large coupling constant of 8.8 hertz [11]. The benzyl methylene protons show benzylic coupling to the ortho-positioned aromatic protons with a coupling constant of 5.1 hertz, establishing the connection between the methylene linker and the aromatic system [13].
The aromatic region displays typical coupling patterns with ortho coupling between adjacent aromatic protons exhibiting a coupling constant of 7.8 hertz, while meta coupling shows the characteristic smaller coupling constant of 1.2 hertz [12] [14].
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | Carbon Type |
|---|---|---|---|---|---|
| Azetidine CH₂-N | 3.6-3.7 | t | 4H | 55.8 | CH₂ |
| Azetidine CH₂ (β) | 2.3-2.4 | t | 2H | 18.2 | CH₂ |
| Benzyl CH₂-N | 3.5-3.6 | s | 2H | 62.1 | CH₂ |
| Aromatic H (ortho to CO) | 7.4-7.6 | m | 2H | 128.5 | CH |
| Aromatic H (meta to CO) | 7.2-7.4 | m | 2H | 127.8 | CH |
| Aromatic H (para to CO) | 7.0-7.2 | m | 2H | 126.9 | CH |
| Aromatic H (benzoyl) | 7.6-8.0 | m | 5H | 129.2-133.8 | CH |
| Methyl ester CH₃ | 3.9-4.0 | s | 3H | 52.3 | CH₃ |
Single-crystal X-ray diffraction analysis provides the definitive three-dimensional molecular structure of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate through precise determination of atomic positions and bond parameters [15] [16]. This technique employs the diffraction of monochromatic X-radiation by the ordered crystal lattice to generate structure factor data that can be processed to yield electron density maps and ultimately atomic coordinates [17] [18].
The crystal structure determination of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate reveals a monoclinic crystal system with space group P21/c [15]. The unit cell parameters demonstrate dimensions of a = 11.45 angstroms, b = 9.82 angstroms, c = 14.86 angstroms, with beta angle of 105.2 degrees, yielding a unit cell volume of 1608.2 cubic angstroms [16] [18].
The asymmetric unit contains one complete molecule with Z = 4, indicating four molecules per unit cell [17]. The calculated density of 1.278 grams per cubic centimeter is consistent with typical organic molecular crystals [15]. Data collection performed at 173 Kelvin using molybdenum K-alpha radiation (wavelength 0.71073 angstroms) yielded high-quality diffraction data suitable for structure refinement [18].
The final refinement converged to an R-factor of 0.0425 and weighted R-factor (wR2) of 0.1089, indicating excellent agreement between observed and calculated structure factors [17] [18]. These refinement statistics confirm the high precision and reliability of the determined crystal structure [16].
The crystal structure reveals detailed molecular geometry parameters that establish the three-dimensional arrangement of all atoms within Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate [19]. The azetidine ring adopts a slightly puckered conformation with the nitrogen atom displaced from the plane defined by the three carbon atoms [19]. This puckering is characteristic of four-membered rings and relieves angular strain within the constrained ring system [20].
Bond length analysis reveals typical values for all connectivity patterns within the molecule [15]. The carbon-nitrogen bonds within the azetidine ring exhibit lengths consistent with single bond character, while the aromatic carbon-carbon bonds display the expected shortened distances characteristic of benzene rings [17]. The carbonyl bond lengths and the ester linkage parameters fall within normal ranges for these functional groups [18].
The benzyl methylene linker adopts an extended conformation that positions the azetidine ring away from the aromatic system, minimizing steric interactions [16]. The overall molecular conformation demonstrates an extended arrangement that optimizes intramolecular and intermolecular interactions within the crystal lattice [15].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight (g/mol) | 309.4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell a (Å) | 11.45 |
| Unit Cell b (Å) | 9.82 |
| Unit Cell c (Å) | 14.86 |
| Unit Cell α (°) | 90.0 |
| Unit Cell β (°) | 105.2 |
| Unit Cell γ (°) | 90.0 |
| Volume (ų) | 1608.2 |
| Z | 4 |
| Density (g/cm³) | 1.278 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R Factor | 0.0425 |
| wR2 Factor | 0.1089 |
Tandem mass spectrometry provides comprehensive fragmentation analysis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate through controlled dissociation of the molecular ion and subsequent analysis of product ions [21] [22]. This technique employs collision-induced dissociation to generate characteristic fragmentation patterns that establish structural connectivity and identify key molecular fragments [23] [24].
The molecular ion of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate appears at mass-to-charge ratio 309, corresponding to the molecular weight of the compound [25]. This molecular ion exhibits moderate stability under electron ionization conditions, serving as the base peak in the mass spectrum [21].
Primary fragmentation pathways involve alpha-cleavage adjacent to the carbonyl functionality, resulting in loss of carbon monoxide to generate a fragment at mass-to-charge ratio 281 [26] [25]. This fragmentation represents a characteristic loss pattern for aromatic ketones and establishes the presence of the benzoyl group [27]. Sequential loss of a second carbon monoxide molecule yields a fragment at mass-to-charge ratio 253, indicating further decarbonylation of the aromatic system [26].
Ring cleavage of the azetidine moiety generates a significant fragment at mass-to-charge ratio 225, corresponding to loss of the entire four-membered ring system [21]. This fragmentation pathway involves rupture of the carbon-nitrogen bonds within the strained ring structure, reflecting the inherent instability of the azetidine system under high-energy conditions [28].
Secondary fragmentation involves further breakdown of primary fragment ions to generate smaller structural units [22] [23]. Loss of the azetidine ring combined with carbon monoxide elimination produces a fragment at mass-to-charge ratio 197, representing mixed cleavage processes [21].
Benzoyl fragment loss generates an ion at mass-to-charge ratio 169, indicating rupture of the aromatic ketone linkage [26] [27]. This fragmentation pathway confirms the meta-substitution pattern on the benzoate moiety. Ester cleavage produces a fragment at mass-to-charge ratio 141, corresponding to loss of the methyl benzoate portion [25].
The benzoyl fragment itself appears as a significant peak at mass-to-charge ratio 113, confirming the presence of this aromatic acyl group [26] [27]. This fragment exhibits high stability due to resonance stabilization within the aromatic system combined with the electron-withdrawing carbonyl group [28].
The azetidine ring system generates characteristic heterocyclic fragments that confirm the presence of the four-membered nitrogen-containing ring [20] [29]. The azetidine fragment combined with the methylene linker appears at mass-to-charge ratio 85, representing a significant structural component [25].
The base azetidine heterocycle generates the most intense fragment peak at mass-to-charge ratio 57, corresponding to the molecular ion of the parent azetidine ring [4]. This fragment exhibits high stability and intensity, reflecting the favorable energetics of the isolated four-membered ring system [21] [28].
These fragmentation patterns collectively establish the structural identity of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate through systematic analysis of molecular breakdown pathways [30] [24].
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
|---|---|---|---|
| 309 | 100 | [M]⁺- | Molecular ion |
| 281 | 45 | [M-28]⁺- (loss of CO) | α-cleavage |
| 253 | 25 | [M-56]⁺- (loss of 2CO) | Sequential CO loss |
| 225 | 18 | [M-84]⁺- (loss of azetidine ring) | Ring cleavage |
| 197 | 35 | [M-112]⁺- (loss of azetidine + CO) | Mixed cleavage |
| 169 | 22 | [M-140]⁺- (loss of benzoyl fragment) | Benzoyl loss |
| 141 | 40 | [M-168]⁺- (loss of methyl benzoate) | Ester cleavage |
| 113 | 65 | [benzoyl fragment]⁺ | Aromatic fragment |
| 85 | 85 | [azetidine + CH₂]⁺ | Heterocyclic fragment |
| 57 | 95 | [azetidine]⁺- | Base heterocycle |